molecular formula C15H11NO B15067808 1-(Benzo[h]quinolin-4-yl)ethan-1-one CAS No. 646058-71-1

1-(Benzo[h]quinolin-4-yl)ethan-1-one

Cat. No.: B15067808
CAS No.: 646058-71-1
M. Wt: 221.25 g/mol
InChI Key: UYUHKSJRHGFLEZ-UHFFFAOYSA-N
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Description

1-(Benzo[h]quinolin-4-yl)ethan-1-one is a synthetic quinolin-4-one derivative offered as a high-purity chemical building block for advanced research and development. The quinolin-4-one core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several pharmacologically active compounds . Researchers value this structural motif for its potential in designing new therapeutic agents, particularly in the fields of oncology and infectious diseases. The benzo[h]quinoline moiety fused with the ketone functional group at the 4-position provides a versatile intermediate for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR). Quinolin-4-one derivatives have demonstrated a broad spectrum of biological activities in scientific research, primarily due to their ability to interact with multiple biological targets. These compounds have shown significant promise as antimicrobial agents, with some derivatives exhibiting activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . Furthermore, their antiproliferative effects are of considerable interest; related natural and synthetic quinolin-4-ones, such as graveolin and punarnavine, have been reported to induce apoptosis in cancer cells and inhibit angiogenesis, which is critical for tumor growth and metastasis . The mechanism of action for quinoline-based compounds can be complex and may involve enzyme inhibition, such as interaction with DT-diaphorase (NQO1), leading to the generation of reactive oxygen species (ROS) and selective cytotoxicity in cancer cells with elevated levels of this enzyme . This makes this compound a valuable compound for researchers in chemical biology and drug discovery, serving as a key precursor for the synthesis of novel molecules with potential anticancer, antibacterial, and other pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646058-71-1

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1-benzo[h]quinolin-4-ylethanone

InChI

InChI=1S/C15H11NO/c1-10(17)12-8-9-16-15-13-5-3-2-4-11(13)6-7-14(12)15/h2-9H,1H3

InChI Key

UYUHKSJRHGFLEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=CC=CC=C3C2=NC=C1

Origin of Product

United States

Advanced Spectroscopic Characterization and Elucidation of 1 Benzo H Quinolin 4 Yl Ethan 1 One Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(Benzo[h]quinolin-4-yl)ethan-1-one, enabling the precise assignment of proton (¹H) and carbon (¹³C) signals. In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the ¹H NMR spectrum of a related benzo[h]quinoline (B1196314) derivative showed characteristic signals for the aromatic protons, which are expected to be in a similar region for the target compound. For instance, a doublet appearing at approximately 9.12 ppm (d, J = 4.4 Hz) can be attributed to the proton on the nitrogen-containing ring, while other aromatic protons appear as multiplets and doublets between 7.8 and 8.9 ppm. nih.gov The acetyl group's methyl protons would present as a distinct singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the acetyl group appearing significantly downfield. In a similar quinoline (B57606) structure, the acetyl carbonyl carbon was observed at 206.59 ppm. niscpr.res.in Aromatic carbons in benzo[h]quinoline derivatives typically resonate between 111 and 147 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Benzo[h]quinoline Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~9.1 d ~4.4
Aromatic H 7.8 - 8.9 m, d -
CH₃ (acetyl) ~2.6 s -

Note: Data is based on analogous structures and may vary for the specific compound.

Table 2: Representative ¹³C NMR Spectral Data for Benzo[h]quinoline Derivatives

Carbon Chemical Shift (δ, ppm)
C=O (acetyl) ~206
Aromatic C 111 - 147

Note: Data is based on analogous structures and may vary for the specific compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton and carbon spectra of this compound. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the benzo[h]quinoline ring system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. This is crucial for assigning the carbons within the aromatic rings based on the previously assigned proton signals.

Investigation of Molecular Conformation and Dynamics via NOE Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of atoms within a molecule, which is critical for determining its three-dimensional conformation. wikipedia.org In the context of this compound, NOE experiments, such as 2D NOESY, can reveal through-space interactions between protons. mdpi.com For example, an NOE between the acetyl methyl protons and protons on the benzo[h]quinoline ring would indicate their spatial closeness, helping to define the preferred orientation of the acetyl group relative to the planar aromatic system.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe intermolecular interactions in the solid state.

The FT-IR spectrum is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching of the acetyl group, typically in the range of 1660-1705 cm⁻¹. niscpr.res.inmdpi.com Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the benzo[h]quinoline ring system would be observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic system. researchgate.net The vibrational modes of the quinoline ring system give rise to intense Raman signals. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Shift (cm⁻¹)
C=O (acetyl) ~1670 -
Aromatic C-H >3000 -
Aromatic C=C/C=N 1400-1600 Prominent signals

Note: Values are approximate and based on related compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. Techniques such as electrospray ionization (ESI) are commonly used. mdpi.com The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Furthermore, by inducing fragmentation of the molecule (e.g., through collision-induced dissociation), the resulting fragmentation pattern can be analyzed to delineate the fragmentation pathways. This provides valuable structural information, as the fragments correspond to stable substructures of the parent molecule. For this compound, a characteristic fragmentation would be the loss of the acetyl group.

Electronic Absorption and Emission Spectroscopy for Elucidating Photophysical Behavior

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are utilized to investigate the photophysical properties of this compound. The UV-Vis spectrum of related benzo[h]quinoline derivatives typically exhibits absorption bands corresponding to π-π* electronic transitions within the conjugated aromatic system. nih.gov These are generally observed in the range of 260 to 360 nm. nih.gov An additional lower energy band, which can be attributed to an intramolecular charge transfer (ICT), may also be present. nih.gov

Photoluminescence spectroscopy reveals the emission properties of the compound. Many quinoline derivatives are known to be fluorescent. The emission spectrum provides information about the excited state of the molecule. The quantum yield of fluorescence can also be determined, which is a measure of the efficiency of the emission process. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the exact geometry of the molecule. It can also elucidate the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding or π-π stacking. For a related benzo[de]isoquinoline derivative, the crystal system was determined to be monoclinic. nih.gov Such analysis would confirm the planarity of the benzo[h]quinoline ring system and the orientation of the acetyl substituent relative to the ring.

Table 4: Compound Names Mentioned

Compound Name
This compound
Benzo[h]quinoline

Computational Chemistry and Theoretical Investigations of 1 Benzo H Quinolin 4 Yl Ethan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic behavior of benzoquinoline derivatives. nih.govscirp.org These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. For 1-(Benzo[h]quinolin-4-yl)ethan-1-one, such calculations would reveal the distribution of electrons and energy levels of molecular orbitals, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. The HOMO is generally localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient areas. In related acetyl quinoline (B57606) analogues, FMO analysis has been used to understand their electronic properties.

ParameterDescription
EHOMO (eV)The energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons.
ELUMO (eV)The energy of the Lowest Unoccupied Molecular Orbital. A lower value suggests a greater ability to accept electrons.
Energy Gap (ΔE eV)The difference between ELUMO and EHOMO. This value is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron density, typically color-coded for intuitive understanding.

For this compound, an MEP map would illustrate the electrostatic potential on the molecule's surface. Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms, such as the nitrogen in the quinoline ring and the oxygen of the acetyl group. Regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms and parts of the aromatic system may exhibit positive potential. Intermediate potential regions are usually colored green. This visual representation provides crucial insights into intermolecular interactions and the molecule's reactivity.

Color CodePotentialInterpretation for this compound
RedNegativeElectron-rich regions, likely sites for electrophilic attack (e.g., around the nitrogen and carbonyl oxygen atoms).
BluePositiveElectron-poor regions, susceptible to nucleophilic attack.
GreenNear ZeroRegions of neutral potential.

Computational methods can accurately predict various spectroscopic parameters, which is essential for the characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound would provide a valuable reference for experimental data. nih.gov

By optimizing the molecular geometry using DFT methods, it is possible to calculate the magnetic shielding tensors for each nucleus, which are then converted into NMR chemical shifts. nih.gov Similarly, the calculation of the second derivatives of the energy with respect to atomic displacements yields the vibrational frequencies, which correspond to the peaks in an IR spectrum. scirp.org Comparing these theoretical spectra with experimental results helps to confirm the molecular structure and assign specific signals to the corresponding atoms and vibrational modes.

Spectroscopic ParameterComputational MethodSignificance for this compound
¹H NMR Chemical Shifts (ppm)GIAO (Gauge-Including Atomic Orbital) method with DFTPredicts the resonance of hydrogen atoms, aiding in structural elucidation.
¹³C NMR Chemical Shifts (ppm)GIAO method with DFTPredicts the resonance of carbon atoms, providing a carbon skeleton map.
Vibrational Frequencies (cm⁻¹)DFT frequency calculationsPredicts IR absorption bands corresponding to specific bond vibrations (e.g., C=O stretch, C=N stretch).

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis of this compound would involve exploring its potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them.

This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation. The rotation around single bonds, such as the bond connecting the acetyl group to the benzo[h]quinoline (B1196314) ring system, would be of particular interest. By systematically changing this dihedral angle and calculating the energy at each step, a rotational energy profile can be generated. The lowest points on this profile correspond to the most stable conformations. This information is vital for understanding how the molecule might fit into a biological receptor's binding site.

Mechanistic Insights into Chemical Transformations via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis or transformation of this compound, DFT calculations can be employed to map out the entire reaction pathway. nih.gov This involves identifying the structures of reactants, transition states, intermediates, and products.

By calculating the energies of these species, a reaction energy profile can be constructed, which provides the activation energies for each step. wuxibiology.com This allows for the determination of the rate-limiting step and provides insights into the factors that control the reaction's outcome, such as regioselectivity. nih.gov Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Modeling of Molecular Interactions with Biological Macromolecules

In silico techniques, particularly molecular docking, are widely used to predict and analyze the interactions between a small molecule and a biological macromolecule, such as a protein or enzyme. nih.govijprajournal.com For this compound, molecular docking studies could predict its binding affinity and orientation within the active site of a specific biological target.

The process involves computationally placing the molecule in various positions and orientations within the receptor's binding pocket and calculating a "docking score" that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com

Interaction TypeDescriptionPotential Relevance for this compound
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (O, N).The carbonyl oxygen and quinoline nitrogen can act as hydrogen bond acceptors.
Hydrophobic InteractionsInteractions between nonpolar regions of the molecule and the receptor.The aromatic benzo[h]quinoline ring system can engage in hydrophobic interactions.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The planar aromatic rings can stack with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein's active site.
Binding Energy (kcal/mol)A calculated score that estimates the strength of the ligand-receptor interaction.A lower binding energy typically indicates a more favorable binding interaction.

Ligand-Target Binding Affinity Predictions and Interaction Hotspots

Molecular docking is a fundamental computational technique used to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or a nucleic acid. This method computationally places the ligand into the binding site of the target and estimates the binding free energy, which is indicative of the stability of the ligand-target complex. A more negative binding energy generally suggests a stronger and more stable interaction.

While specific docking studies for this compound are not extensively detailed in the available literature, research on structurally related benzoquinoline derivatives provides valuable insights into its potential biological targets and binding modes. For instance, molecular docking studies on various arylated benzo[h]quinolines have identified their potential to interact with key cancer-related proteins such as aromatase and cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, derivatives of the isomeric benzo[f]quinoline (B1222042) have been docked against Cyclin-Dependent Kinase 5 (CDK-5), revealing strong binding affinities. nih.gov

These studies highlight that the planar aromatic structure of the benzoquinoline scaffold is crucial for establishing π-π stacking and hydrophobic interactions within the binding pockets of these enzymes. The interaction hotspots often involve key amino acid residues that form hydrogen bonds, van der Waals forces, and hydrophobic interactions with the ligand. For example, in the case of benzo[f]quinoline derivatives targeting CDK-5, hydrogen bonding with residues like LYS 20, HIS 84, and LYS 89, as well as arene-H interactions with GLN 131, VAL 18, and ALA 144, have been identified as critical for binding. nih.gov The ethanone (B97240) group at the 4-position of this compound could potentially form additional hydrogen bonds, further stabilizing the complex.

The binding affinities of some benzo[f]quinoline derivatives against CDK-5 are presented in the table below, offering a comparative perspective on the potential efficacy of related compounds.

CompoundTarget ProteinBinding Energy (kcal/mol)RMSD (Å)
Pyrazolone derivative of Benzo[f]quinolineCDK-5-6.63200.9477
Cyanoethanohydrazone derivative of Benzo[f]quinolineCDK-5-6.56961.4889

Molecular Dynamics Simulations for Dynamic Interaction Profiles

Molecular dynamics (MD) simulations offer a more dynamic and realistic representation of the ligand-target interactions compared to the static picture provided by molecular docking. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding, conformational changes, and the role of solvent molecules.

For a potential complex of this compound with a target like CDK2, an MD simulation would be expected to show stable RMSD values for both the protein and the ligand, indicating that the ligand remains securely bound within the active site. The simulation would also reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. This dynamic profile is crucial for confirming the binding mode predicted by docking and for understanding the flexibility of the interaction, which can be important for drug efficacy.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties through Computational Approaches

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to predict the pharmacokinetic profile of a compound. In silico ADME prediction models are widely used to evaluate the drug-likeness of molecules at an early stage, thereby reducing the likelihood of late-stage failures in clinical trials. These computational models predict various physicochemical and pharmacokinetic parameters based on the molecular structure of the compound.

For benzoquinoline derivatives, in silico ADME studies have generally indicated favorable drug-like properties. nih.gov These compounds are often predicted to have good oral bioavailability and a low toxicity profile. nih.gov While specific ADME predictions for this compound are not explicitly documented, data for related benzo[f]quinoline derivatives can provide a useful reference. nih.gov

Key ADME parameters that are typically evaluated include:

Lipophilicity (logP): This parameter influences absorption and distribution. A balanced logP value is generally desired.

Aqueous Solubility (logS): Adequate solubility is necessary for absorption and formulation.

Gastrointestinal (GI) Absorption: High GI absorption is crucial for orally administered drugs.

Blood-Brain Barrier (BBB) Permeation: This is important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with CYP enzymes is important to avoid drug-drug interactions.

Lipinski's Rule of Five: This rule provides a set of guidelines to assess the drug-likeness of a compound based on its molecular weight, logP, and the number of hydrogen bond donors and acceptors.

The predicted ADME properties for some benzo[f]quinoline derivatives are summarized in the table below. These values suggest that the benzoquinoline scaffold is a good starting point for the design of orally bioavailable drugs.

CompoundConsensus Log Po/wTotal Polar Surface Area (TPSA) (Ų)GI AbsorptionBioavailability ScoreLipinski's Rule Violations
3-Chlorobenzo[f]quinoline-2-carbaldehyde3.3629.96High0.550
Pyrazolone derivative of Benzo[f]quinoline4.9245.56High0.550
Cyanoethanohydrazone derivative of Benzo[f]quinoline2.9778.14High0.550

An in-depth analysis of the chemical reactivity and potential derivatization pathways for this compound reveals a molecule with multiple reactive sites. The compound's structure, featuring both an acetyl group and a polycyclic aromatic benzo[h]quinoline system, allows for a diverse range of chemical transformations. These modifications can be broadly categorized into reactions occurring at the acetyl moiety and those involving the functionalization of the aromatic ring system.

Advanced Applications of 1 Benzo H Quinolin 4 Yl Ethan 1 One and Its Derivatives

Role as Ligands in Coordination Chemistry and Organometallic Catalysis

The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the acetyl group in 1-(Benzo[h]quinolin-4-yl)ethan-1-one provide excellent coordination sites for metal ions. This bidentate chelation, often involving the formation of a stable six-membered ring, makes this class of compounds highly effective ligands in coordination and organometallic chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives, particularly Schiff bases, is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, Schiff base ligands derived from the condensation of this compound with various amines can be readily prepared. These Schiff bases, possessing an additional imine nitrogen, can act as tridentate or even tetradentate ligands, leading to the formation of stable and well-defined metal complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula, while molar conductance measurements in various solvents help in determining the electrolytic or non-electrolytic nature of the complexes. Spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are crucial for elucidating the structure and bonding within the complex. uomphysics.netnih.govmdpi.com In IR spectroscopy, a shift in the vibrational frequencies of the C=N (imine) and C=O (carbonyl) groups upon complexation provides direct evidence of coordination to the metal center. uomphysics.net Electronic absorption spectra (UV-Vis) offer insights into the geometry of the metal complexes. dalalinstitute.comyoutube.com

Exploration of Coordination Modes and Geometric Architectures

Derivatives of this compound can exhibit diverse coordination modes, leading to a variety of geometric architectures around the central metal ion. The specific coordination behavior is influenced by factors such as the nature of the metal ion, the stoichiometry of the reactants, and the reaction conditions. For example, Schiff base ligands derived from quinoline derivatives have been shown to form complexes with different metal-to-ligand ratios, such as 1:1 and 1:2. uomphysics.net This can result in mononuclear or dinuclear complexes with geometries ranging from tetrahedral and square planar to octahedral. rdd.edu.iq X-ray crystallography provides definitive evidence of the coordination geometry and the precise arrangement of ligands around the metal center. researchgate.netbohrium.com

Investigation of Electronic and Magnetic Properties of Metal-Complexes

The electronic and magnetic properties of metal complexes derived from this compound are of significant interest due to their potential applications in materials science, such as in single-molecule magnets (SMMs). The magnetic susceptibility of these complexes can be measured over a range of temperatures to determine their magnetic behavior, which can be paramagnetic, diamagnetic, or exhibit more complex magnetic ordering. researchgate.net

A noteworthy example, although with a related benzo[h]quinolin-10-ol ligand, is a dinuclear dysprosium(III) complex, [Dy2(HOBQ)4Cl6]. Magnetic measurements revealed that this complex behaves as a field-induced single-molecule magnet. mdpi.com The magnetic properties of such complexes are highly dependent on the coordination geometry around the metal ion and the nature of the bridging ligands.

Table 1: Magnetic Properties of a Dinuclear Dysprosium(III) Complex with a Benzo[h]quinoline (B1196314) Derivative mdpi.com

ParameterValue
χMT at 300 K27.12 cm3 K mol−1
χMT at 2 K15.04 cm3 K mol−1
Energy Barrier (Ueff)71(2) K

The electronic spectra of these complexes provide valuable information about the d-d electronic transitions of the metal ions, which are influenced by the ligand field. dalalinstitute.comresearchgate.net The position and intensity of these absorption bands can be used to calculate ligand field parameters, which quantify the strength of the interaction between the ligand and the metal ion.

Supramolecular Chemistry and Host-Guest Interactions

The planar aromatic structure of this compound and its derivatives makes them ideal candidates for constructing intricate supramolecular architectures through non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and lone pair-π interactions, play a crucial role in the self-assembly of molecules into well-ordered, functional superstructures. nih.govrsc.org

Design and Assembly of Self-Organized Structures

The principles of crystal engineering can be applied to design and synthesize self-organized structures based on this compound derivatives. By strategically modifying the peripheral functional groups, it is possible to control the directionality and strength of the intermolecular interactions, thereby guiding the self-assembly process. For instance, the introduction of hydrogen bond donors and acceptors can lead to the formation of one-, two-, or three-dimensional networks. uky.edu The extended π-system of the benzo[h]quinoline core also promotes π-π stacking interactions, which are a key driving force in the formation of columnar or layered structures. nih.gov The interplay between different non-covalent interactions dictates the final supramolecular architecture. uky.edu

Recognition Phenomena and Non-Covalent Interactions

The ability of this compound derivatives to participate in specific non-covalent interactions forms the basis of their application in molecular recognition and host-guest chemistry. The electron-rich π-system of the benzo[h]quinoline moiety can interact favorably with electron-deficient aromatic guests through π-π stacking. nih.gov Furthermore, the carbonyl group and the quinoline nitrogen can act as hydrogen bond acceptors, enabling the recognition of complementary guest molecules.

Applications in Optical and Electronic Materials Science

The rigid, planar, and electron-rich nature of the benzo[h]quinoline system provides an excellent platform for the development of novel materials with tailored optical and electronic properties. Derivatives are actively investigated for their utility in light-emitting and light-harvesting technologies, as well as for their responsiveness to external stimuli.

Derivatives of the quinoline family, including benzoquinolines, are prominent candidates for fluorescent probes due to their inherent luminescence and the sensitivity of their emission properties to the local environment. Researchers have developed these compounds to detect specific analytes and monitor biological processes. For instance, a new fluorescent analog of cytosine, 4-amino-1H-benzo[g]quinazoline-2-one, was developed as a probe sensitive to pH. nih.gov This molecule exhibits a fluorescence emission maximum that shifts from 456 nm to 492 nm as the pH decreases from 7.1 to 2.1, allowing it to report on the protonation state of nucleic acid structures. nih.gov

Similarly, quinoline-benzothiazole based probes have been synthesized for the selective "turn-on" detection of cadmium ions (Cd²⁺). researchgate.net These probes show a dramatic enhancement in fluorescence intensity upon binding with Cd²⁺, enabling the detection of this toxic metal ion. researchgate.net In the realm of optoelectronics, new benzo[h]quinolin-10-ol derivatives featuring 2-cyanoacrylic acid units have been synthesized and applied as co-sensitizers in dye-sensitized solar cells (DSSCs). nih.gov Their inclusion alongside a commercial dye (N719) resulted in improved photovoltaic performance, demonstrating their potential in solar energy conversion. nih.gov

Table 1: Photophysical Properties of Selected Benzoquinoline Derivatives

Compound/Derivative Application Excitation Max (nm) Emission Max (nm) Key Finding
4-amino-1H-benzo[g]quinazoline-2-one pH-sensitive probe 250, 300, 320, 370 456 (pH 7.1) -> 492 (pH 2.1) Emission maximum shifts with pH, indicating protonation state. nih.gov
Quinoline-benzothiazole Probe (QBTP1) Cd²⁺ detection - 488 -> 507 (with Cd²⁺) 'Turn-on' fluorescence enhancement upon binding to cadmium ions. researchgate.net

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and signal processing. nih.gov Organic molecules with large delocalized π-electron systems, often featuring electron donor and acceptor groups, can exhibit significant NLO responses. nih.gov Quinoline derivatives are actively studied for these properties. nih.govnih.gov The NLO response is related to the molecule's polarizability (α) and hyperpolarizabilities (β). nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), are employed to predict these properties. nih.govnih.gov For example, studies on quinoline-carbazole compounds have investigated both their linear and non-linear optical responses, highlighting the importance of the molecular structure in tuning these properties. nih.gov Chalcones incorporating a quinoline moiety have also been shown to possess strong NLO properties, with their second-order molecular nonlinearity enhanced by the extended π-conjugation. nih.gov

Table 2: Calculated NLO Properties of Quinoline Derivatives

Property Description Significance
Dipole Moment (μ) A measure of the separation of positive and negative electrical charges within a molecule. Influences molecular interactions and packing in materials.
Polarizability (α) The ability of the electron cloud of a molecule to be distorted by an external electric field (linear response). A key parameter for linear optical properties. nih.gov

The unique electronic characteristics of quinoline-based compounds make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). nih.gov Their high thermal and chemical stability, combined with inherent electron-transporting capabilities, are highly desirable for the fabrication of efficient and durable optoelectronic devices. nih.gov The electron-withdrawing nature of the quinoline ring system plays a significant role in facilitating electron transport within the device architecture. nih.gov

Beyond OLEDs, the application of benzoquinoline derivatives in chemical sensing is a burgeoning field. Their strong fluorescence and the sensitivity of this fluorescence to the chemical environment allow for the creation of highly specific sensors. As previously mentioned, quinoline-benzothiazole hybrids serve as 'off-on' type fluorescent probes that can selectively detect Cd²⁺ ions over other competing metal ions. researchgate.net This selectivity is critical for practical applications in environmental monitoring and biological systems. The development of such probes often relies on mechanisms like intramolecular charge transfer (ICT) and chelation-enhanced fluorescence (CHEF) to produce a distinct optical signal in the presence of the target analyte. researchgate.net

Exploitation as Advanced Synthetic Intermediates for the Preparation of Complex Molecular Architectures

The benzo[h]quinoline core is a valuable building block in organic synthesis, providing a rigid scaffold that can be functionalized to create a diverse array of more complex molecules. Its derivatives serve as key intermediates in the construction of novel heterocyclic systems and biologically active compounds. nih.govmdpi.com

A variety of synthetic strategies have been developed to access functionalized benzo[h]quinolines. One-pot multicomponent reactions are particularly efficient, allowing for the synthesis of complex structures from simple starting materials in a single step. For example, 2-amino-5,6-dihydro-4-(phenyl-substituted)benzo[h]quinoline-3-carbonitrile derivatives have been prepared through a one-pot reaction involving a substituted benzaldehyde, malononitrile, a 1-tetralone, and ammonium (B1175870) acetate. mdpi.com Similarly, an atom- and step-economical approach has been developed for the one-pot synthesis of functionalized benzo[h]quinolines via a base-catalyzed cascade reaction of benzonitriles and diynones. nih.gov These methods provide rapid access to libraries of compounds for further investigation. The parent structure is also a starting point for creating other complex systems; for instance, 3-chlorobenzo[f]quinoline-2-carbaldehyde has been used as a precursor to synthesize a range of benzo[f]quinoline-based heterocycles. nih.gov

Mechanistic Studies of Biological Target Interactions (e.g., DNA Intercalation)

The planar aromatic structure of benzo[h]quinoline and its derivatives makes them ideal candidates for intercalation into DNA. This interaction, where a molecule inserts itself between the base pairs of the DNA double helix, can interfere with DNA replication and transcription, forming the basis of action for many anti-cancer drugs. nih.gov

New series of benzo[h]quinoline and tetrahydrobenzo[h]quinoline derivatives have been designed and synthesized as potential DNA-intercalating antitumor agents. nih.gov Studies using UV-Vis and fluorescence spectroscopy to monitor the interaction of these compounds with calf thymus DNA (CT-DNA) have confirmed their binding capabilities. nih.gov In general, the unsaturated benzo[h]quinolines showed a higher affinity for DNA interaction compared to their saturated tetrahydrobenzo[h]quinoline counterparts, with specific derivatives exhibiting significant DNA intercalating effects. nih.gov Computational docking studies further support these experimental findings, providing a model of how these compounds orient themselves within the DNA structure to act as intercalating agents. nih.gov Beyond simple intercalation, benzo(h)quinoline derivatives have also been explored as agents that bind to non-canonical DNA structures like G-quadruplexes, which are implicated in gene regulation. nih.gov

Table 3: Summary of DNA Interaction Studies with Benzo[h]quinoline Derivatives

Derivative Class Experimental Technique Key Observation Proposed Mechanism
Benzo[h]quinolines UV-Vis & Fluorescence Spectroscopy Showed higher interaction with CT-DNA compared to saturated analogs. nih.gov DNA Intercalation nih.gov
Tetrahydrobenzo[h]quinolines Cytotoxicity Assays Exhibited greater cytotoxicity against cancer cell lines than unsaturated analogs. nih.gov DNA Intercalation nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(Benzo[h]quinolin-4-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of benzo[h]quinoline derivatives with acetylating agents (e.g., acetic anhydride) under reflux conditions.
  • Step 2 : Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures .
  • Critical Factors : Temperature control (e.g., 80–100°C for cyclization), solvent polarity, and stoichiometric ratios of reactants significantly impact yield and purity.

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.5–9.0 ppm) and carbonyl carbons (δ ~200 ppm) .
  • IR : Strong absorption bands at ~1680 cm1^{-1} confirm the ketone group .
    • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O bond ~1.22 Å) and dihedral angles between the benzoquinoline and acetyl moieties .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the benzo[h]quinoline core influence biological activity?

  • Experimental Design :

  • Variants : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at positions 2 or 3 of the quinoline ring.
  • Activity Assays : Test antimicrobial efficacy (MIC values) or anticancer activity (IC50_{50} via MTT assays).
  • Findings : Methoxy groups enhance solubility but reduce cytotoxicity, while nitro groups improve binding to DNA topoisomerases .

Q. What contradictions arise in interpreting mass spectrometry (MS) and high-performance liquid chromatography (HPLC) data for this compound?

  • Data Conflicts :

  • MS : Molecular ion peaks ([M+H]+^+) may split due to isotopic patterns or adduct formation (e.g., sodium or potassium), complicating molecular weight confirmation.
  • HPLC : Co-elution of degradation products (e.g., hydrolyzed ketones) under isocratic conditions can skew purity assessments.
    • Resolution : Use gradient elution (e.g., 0.1% formic acid in acetonitrile/water) and tandem MS (MS/MS) to differentiate fragments .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 enzymes or kinase domains.
  • QSAR : Correlate substituent electronegativity with inhibitory activity (e.g., R2^2 > 0.85 for logP vs. IC50_{50}) .
    • Validation : Compare predicted binding energies with experimental IC50_{50} values from enzyme inhibition assays .

Methodological Challenges and Solutions

Q. What strategies optimize the scalability of this compound synthesis without compromising purity?

  • Scale-Up Issues : Exothermic reactions during acetylation may lead to side products (e.g., over-oxidized quinoline derivatives).
  • Solutions :

  • Use flow chemistry for controlled temperature and reagent mixing.
  • Employ recrystallization with ethanol/water (7:3 v/v) to remove polar impurities .

Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?

  • Stability Studies :

  • Store in amber vials under nitrogen at −20°C.
  • Degradation Pathways : Hydrolysis of the acetyl group in aqueous buffers (pH > 8) forms benzo[h]quinolin-4-ol, detectable via HPLC .

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